molecular formula C18H28BNO4 B2837436 5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester CAS No. 2377607-00-4

5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester

Cat. No.: B2837436
CAS No.: 2377607-00-4
M. Wt: 333.24
InChI Key: DIJHHRXIRVXXOA-UHFFFAOYSA-N
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Description

5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester is a chemical compound with the molecular formula C18H28BNO4 and a molecular weight of 333.24 g/mol. This compound is known for its utility in various scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process starting from commercially available materials. One common synthetic route involves the reaction of 2-methoxybenzoic acid with t-butylamine to form the corresponding amide, followed by a boronic acid pinacol esterification reaction.

Industrial Production Methods: Industrial production of this compound typically involves scaling up the laboratory synthesis methods, ensuring high purity and yield through optimized reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions: This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under appropriate conditions.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of various substituted phenylboronic acids.

Scientific Research Applications

This compound is widely used in scientific research due to its unique chemical properties. It is employed in:

  • Chemistry: As a reagent in organic synthesis and catalysis.

  • Biology: In the study of enzyme mechanisms and inhibition.

  • Medicine: In drug discovery and development processes.

  • Industry: In the production of advanced materials and chemicals.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It acts as a boronic acid derivative, which can form reversible covalent bonds with diols and other nucleophiles, influencing various biochemical processes.

Comparison with Similar Compounds

  • Phenylboronic acid

  • 2-Methoxybenzoic acid

  • t-Butylamine

Uniqueness: 5-(N-t-Butylaminocarbonyl)-2-methoxyphenylboronic acid pinacol ester is unique due to its combination of functional groups, which allows for diverse reactivity and applications compared to its similar compounds.

Properties

IUPAC Name

N-tert-butyl-4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28BNO4/c1-16(2,3)20-15(21)12-9-10-14(22-8)13(11-12)19-23-17(4,5)18(6,7)24-19/h9-11H,1-8H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIJHHRXIRVXXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C(=O)NC(C)(C)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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